1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine
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Overview
Description
1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 2-fluoro-4-nitrophenyl group, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the 4-chlorophenylsulfonyl group through sulfonylation. The final step involves the nitration and fluorination of the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process might also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfonyl and nitro groups may play a role in its reactivity and binding affinity, influencing various biochemical pathways.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)sulfonyl]-4-phenylpiperazine: Lacks the fluorine and nitro groups, which may result in different chemical and biological properties.
4-(2-Fluoro-4-nitrophenyl)piperazine: Does not have the sulfonyl group, potentially altering its reactivity and applications.
Uniqueness: 1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both the sulfonyl and nitro groups, along with the fluorine atom, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(2-fluoro-4-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O4S/c17-12-1-4-14(5-2-12)26(24,25)20-9-7-19(8-10-20)16-6-3-13(21(22)23)11-15(16)18/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWRKLDZDCNDKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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